molecular formula C16H15ClO2 B11816119 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene

1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene

Cat. No.: B11816119
M. Wt: 274.74 g/mol
InChI Key: VPHHOTWBLKKBBT-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 4-chloro-phenyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-benzaldehyde and 3,5-dimethoxybenzene.

    Condensation Reaction: The 4-chloro-benzaldehyde undergoes a condensation reaction with 3,5-dimethoxybenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product through the formation of a carbon-carbon double bond (vinyl group) between the two aromatic rings.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are used for nitration reactions.

    Sulfonation: Sulfuric acid is used for sulfonation reactions.

    Halogenation: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene can be compared with other similar compounds, such as:

  • 1-[2-(4-Bromo-phenyl)-vinyl]-3,5-diMethoxy-benzene
  • 1-[2-(4-Fluoro-phenyl)-vinyl]-3,5-diMethoxy-benzene
  • 1-[2-(4-Methyl-phenyl)-vinyl]-3,5-diMethoxy-benzene

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, biological activity, and physical properties of the compounds, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene

InChI

InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3

InChI Key

VPHHOTWBLKKBBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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